molecular formula C25H24ClN3O5S2 B2856202 N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798679-88-5

N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Numéro de catalogue: B2856202
Numéro CAS: 1798679-88-5
Poids moléculaire: 546.05
Clé InChI: JMDWCZKDLQDZSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a thieno[3,2-d]pyrimidinone core linked via a thioacetamide group to a 5-chloro-2-methoxyphenyl moiety and a 3,4-dimethoxyphenethyl substituent. Its structure is designed to modulate biological targets through interactions with hydrophobic and hydrogen-bonding regions, typical of kinase or enzyme inhibitors.

Propriétés

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5S2/c1-32-19-7-5-16(26)13-18(19)27-22(30)14-36-25-28-17-9-11-35-23(17)24(31)29(25)10-8-15-4-6-20(33-2)21(12-15)34-3/h4-7,9,11-13H,8,10,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDWCZKDLQDZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)Acetamide ()

  • Key Differences: Thieno[2,3-d]pyrimidine ring (vs. thieno[3,2-d] in the main compound). Substituents: 3-ethyl-5,6-dimethyl on the pyrimidinone ring and 4-chloro-2-methoxy-5-methylphenyl on the acetamide.

2-((5-(5-Methylfuran-2-Yl)-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)-N-(Naphthalen-1-Yl)Acetamide ()

  • Key Differences: 5-Methylfuran-2-yl substituent on the thienopyrimidine and a naphthyl group on the acetamide. Molecular weight: 523.63 g/mol (vs. ~550–600 g/mol estimated for the main compound).
  • Implications :
    • The bulky naphthyl group may limit solubility but enhance π-π stacking with aromatic residues in target proteins .

Functional Analogues with Pyrimidinone-Thioacetamide Linkers

CK1 Inhibitors ()

Compounds such as 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18) exhibit strong CK1 inhibition (IC₅₀ < 1 µM).

  • Comparison :
    • The trifluoromethyl benzothiazole group in Compound 18 replaces the 5-chloro-2-methoxyphenyl in the main compound.
    • Activity : The electron-withdrawing CF₃ group enhances binding affinity to CK1’s ATP pocket, suggesting the main compound’s methoxy groups may require optimization for similar potency .

Hypoglycemic Agents ()

Derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (Compound 3c) show hypoglycemic activity in mice (ED₅₀ = 12 mg/kg).

  • Comparison: The dioxothiazolidinone moiety in 3c introduces hydrogen-bonding capacity absent in the main compound. Structural Insight: Replacing the thienopyrimidinone core with a thiazolidinedione may redirect activity toward PPARγ modulation instead of kinase inhibition .

Pharmacokinetic and Physicochemical Properties

Property Main Compound (Estimated) Compound Compound
Molecular Weight ~580–600 g/mol 523.63 g/mol ~500–520 g/mol
LogP ~3.5–4.0 (predicted) 3.8 (predicted) 3.2 (predicted)
Solubility Low (due to aromatic groups) Very low (naphthyl group) Moderate (methyl substituents)
pKa ~13 (thioacetamide proton) 13.13 ~12.5–13.0

    Q & A

    Q. What are the key considerations for optimizing the synthesis of this compound?

    The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Critical parameters include:

    • Alkaline conditions for substitution reactions (e.g., using K₂CO₃ or triethylamine to deprotonate intermediates) .
    • Acid-mediated reduction (e.g., Fe/HCl for nitro-group reduction) to generate aromatic amines .
    • Condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .
    • Solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

    Q. Which spectroscopic techniques are essential for structural characterization?

    • NMR spectroscopy : Confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and acetamide backbone integrity .
    • IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and thioether bonds (600–700 cm⁻¹) .
    • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of thienopyrimidine moiety) .
    • X-ray crystallography (if crystalline): Resolve 3D conformation of the thienopyrimidine core .

    Q. How can researchers assess the compound’s stability under varying conditions?

    • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
    • pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
    • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed for this compound?

    • Core modifications : Synthesize analogs with substitutions on the thienopyrimidine ring (e.g., methyl, nitro groups) and compare bioactivity .
    • Side-chain variations : Replace the 3,4-dimethoxyphenethyl group with hydrophobic (e.g., benzyl) or polar (e.g., pyridyl) moieties to assess binding affinity .
    • Data analysis : Use statistical models (e.g., linear regression) to correlate substituent electronic parameters (Hammett constants) with activity .

    Q. How to resolve contradictions in biological activity data across similar compounds?

    • Comparative assays : Test the compound and analogs under identical conditions (e.g., enzyme inhibition assays at fixed ATP concentrations) .
    • Molecular docking : Identify binding poses in target proteins (e.g., kinases) using software like AutoDock to explain potency differences . Example: A 4-nitrophenyl analog may show higher activity due to stronger hydrogen bonding with catalytic residues .

    Q. What computational methods predict metabolic pathways and toxicity?

    • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., sulfur atoms in thioether groups) .
    • CYP450 inhibition assays : Test against isoforms (CYP3A4, CYP2D6) to evaluate drug-drug interaction risks .
    • DEREK Nexus : Predict toxicity alerts (e.g., mutagenicity from aromatic amines) .

    Q. How to design experiments elucidating the mechanism of action?

    • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
    • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected signaling pathways .
    • Kinetic studies : Measure IC₅₀ shifts under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .

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